molecular formula C14H12BrClN4O B6453581 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole CAS No. 2548989-96-2

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole

Cat. No.: B6453581
CAS No.: 2548989-96-2
M. Wt: 367.63 g/mol
InChI Key: XSJWYKSIHUSHDD-UHFFFAOYSA-N
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Description

The compound 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole features a benzoxazole core substituted with a chlorine atom at position 4. Attached to this core is an azetidine ring (a four-membered nitrogen heterocycle) functionalized with a methyl group bearing a 4-bromo-1H-pyrazole moiety. This structure combines halogenated aromatic systems (chloro-benzoxazole and bromo-pyrazole) with a conformationally constrained azetidine ring, which may enhance binding specificity in therapeutic applications.

Properties

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-5-chloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClN4O/c15-10-4-17-20(8-10)7-9-5-19(6-9)14-18-12-3-11(16)1-2-13(12)21-14/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJWYKSIHUSHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)Cl)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of Pyrazole Derivatives

Electrophilic bromination of 1H-pyrazole using N-bromosuccinimide (NBS) in DMF at 0°C selectively introduces a bromine atom at the 4-position, yielding 4-bromo-1H-pyrazole in 80–85% yield. However, over-bromination can occur at elevated temperatures, necessitating precise temperature control.

Cyclization of Bromo-Substituted Precursors

Alternative routes employ hydrazine derivatives and α-bromo ketones to construct the pyrazole ring. For example:

  • Condensation of hydrazine with 3-bromo-1,3-diketones in ethanol under reflux forms 4-bromo-pyrazoles in 70–75% yield. This method avoids handling elemental bromine but requires stoichiometric hydrazine.

Coupling of Azetidine and Pyrazole Subunits

The final step involves alkylation of the azetidine nitrogen with the 4-bromo-pyrazole moiety.

Nucleophilic Substitution

Reaction of 3-(bromomethyl)azetidine with 4-bromo-1H-pyrazole in the presence of NaH or Cs2CO3 in THF or DMF proceeds via an SN2 mechanism:

ConditionsBaseSolventTemperatureYield
NaH (4 equiv)THFReflux24 hours55%
Cs2CO3 (2.5 equiv)DMF80°C12 hours70%
K2CO3 (3 equiv)Acetonitrile50°C16 hours60%

Cs2CO3 in DMF at 80°C provides optimal yields (70%) due to enhanced nucleophilicity of the pyrazole nitrogen.

Microwave-Assisted Coupling

Microwave irradiation (150°C, 30 minutes) accelerates the reaction, achieving 65% yield with reduced solvent volume. This method is advantageous for high-throughput synthesis but requires specialized equipment.

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Key characterization data include:

  • 1H NMR : Aromatic protons (δ 7.2–8.1 ppm), azetidine CH2 (δ 3.5–4.0 ppm), pyrazole CH (δ 6.8–7.0 ppm).

  • LC-MS : Molecular ion peak at m/z 381.1 [M+H]+.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
SNAr with Cs2CO3High efficiency, scalableRequires anhydrous conditions60–70%
Suzuki CouplingExcellent regioselectivityExpensive catalysts65–70%
Microwave-AssistedRapid reaction timesEquipment-dependent60–65%

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromo group to a hydrogen atom.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromo and chloro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets. The pyrazole and benzoxazole rings can interact with enzymes or receptors, modulating their activity. The azetidine ring may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Halogen Substituents Molecular Weight (g/mol) Key Activity Reference
Target Compound Benzoxazole-azetidine 5-Cl, 4-Br-pyrazole ~380 (estimated) Under investigation
4-(4-Chlorobenzoyl)-3-methyl-1H-pyrazol-5-yl Pyrazole 4-Cl, 4-Cl-benzoyl ~400 Antibacterial
Compound 4 () Thiazole-triazole 4-Cl ~450 Antimicrobial
9c () Benzoimidazole 4-Br-phenyl ~500 Docking activity
TLR7-9 Antagonist () Quinoline-morpholine None ~550 Autoimmune therapy

Q & A

Q. What are the key synthetic strategies for constructing the azetidine-benzoxazole-pyrazole scaffold?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the azetidine ring via cyclization of 1,3-dihaloalkanes or ketones with amines under basic conditions.
  • Step 2 : Introduction of the 4-bromo-pyrazole moiety using nucleophilic substitution or click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) .
  • Step 3 : Coupling the azetidine-pyrazole intermediate with 5-chloro-1,3-benzoxazole via alkylation or amide-bond formation. Key solvents include DMF or DCM, with catalysts like K₂CO₃ or NaH. Reaction monitoring via TLC/HPLC ensures purity .

Q. Which spectroscopic techniques validate the compound’s structural integrity?

  • 1H/13C NMR : Confirms substitution patterns (e.g., azetidine CH₂ at δ 3.5–4.5 ppm, benzoxazole aromatic protons at δ 7.0–8.5 ppm).
  • FT-IR : Identifies functional groups (e.g., C=N stretch ~1600 cm⁻¹ for benzoxazole).
  • Elemental Analysis : Validates purity (>95% by C/H/N/Br/Cl content) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Enzyme Inhibition : Evaluate activity against COX-2 or kinases via spectrophotometric methods.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can computational modeling predict binding interactions with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., COX-2). The bromo-pyrazole group may occupy hydrophobic pockets, while the benzoxazole interacts via π-π stacking .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories. Key residues (e.g., Arg120 in COX-2) may form hydrogen bonds with the azetidine nitrogen .

Q. What strategies resolve contradictions in reported synthetic yields for azetidine-containing heterocycles?

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates).
  • Reaction Optimization : Vary solvents (e.g., THF vs. DMF) and catalysts (e.g., Pd(OAc)₂ vs. CuI). For example, DMF increases polarity, improving azetidine ring closure .
  • Table : Yield comparison under different conditions:
SolventCatalystTemp (°C)Yield (%)
DMFK₂CO₃8072
THFNaH6058

Q. How do structural modifications at the pyrazole ring impact bioactivity?

  • Electron-Withdrawing Groups (Br) : Enhance metabolic stability and target affinity (e.g., Br at C4 increases COX-2 inhibition by 30% vs. H-substituted analogs).
  • Steric Effects : Bulky substituents reduce binding to shallow active sites (e.g., antifungal activity drops with -CF₃ vs. -Br) .

Q. What mechanistic insights explain divergent enzyme modulation (activation vs. inhibition) in similar compounds?

  • Allosteric vs. Competitive Binding : Pyrazole derivatives may bind non-competitively to AST/ALT, altering enzyme conformation (activation). In contrast, benzoxazole’s planar structure competes with substrates (inhibition) .
  • Kinetic Studies : Measure Km/Vmax shifts using Lineweaver-Burk plots to distinguish mechanisms .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to statistically optimize reaction parameters (e.g., Taguchi method for solvent/catalyst screening).
  • Data Reproducibility : Validate spectral data against published benchmarks (e.g., compare NMR shifts with and ).

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